2-(Hydroxyimino)-1-phenylpropan-1-one
Description
Overview of Oxime Compounds in Organic Synthesis and Medicinal Chemistry
Oximes are a class of organic compounds characterized by the functional group C=N-OH. They are valued for their versatile applications in both organic synthesis and medicinal chemistry. nih.govrsc.org In synthetic chemistry, oximes serve as crucial intermediates, protecting groups for carbonyl compounds, and ligands in coordination chemistry. nih.govrsc.org Their ability to be easily synthesized from carbonyl compounds and subsequently converted into other functional groups like amines, nitriles, and nitro compounds makes them highly useful. nih.gov
In the realm of medicinal chemistry, oximes and their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.commdpi.com The hydroxyimino group's structural features, including the potential for E/Z isomerism and tautomerism, contribute to their diverse pharmacological applications. nih.gov Several oxime-containing compounds are established drugs, highlighting the therapeutic potential of this chemical class. nih.gov
Significance of the α-Oximinoketone Moiety and Phenylpropanone Scaffold
The 2-(Hydroxyimino)-1-phenylpropan-1-one molecule incorporates two key structural features: the α-oximinoketone moiety and the phenylpropanone scaffold. The α-oximinoketone group is a valuable synthon in organic chemistry, particularly in the synthesis of various heterocyclic compounds. acs.org The reactivity of this moiety allows for diverse chemical transformations, making it a building block for more complex molecules.
The phenylpropanone scaffold is a common structural motif in many biologically active compounds. nih.govresearchgate.netnih.gov Phenylpropanoids and their derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.netnih.gov The benzophenone (B1666685) structure, a related diaryl ketone, is also a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with activities such as anticancer and anti-inflammatory effects. nih.govrsc.org The combination of the α-oximinoketone and phenylpropanone elements in this compound suggests a potential for interesting chemical and biological properties.
Historical Context and Evolution of Research on this compound
Early research involving this compound, also known by synonyms such as α-isonitrosopropiophenone, primarily focused on its synthesis and basic chemical characterization. nih.govmatrix-fine-chemicals.com It has been used as an intermediate in the synthesis of other organic compounds. For instance, it can be a precursor in the preparation of optically active amino alcohols like l-erythro-2-amino-1-phenyl-1-propanol through reduction processes. google.com Over time, the focus of research has expanded to explore its potential applications, driven by the broader interest in oximes and phenylpropanone derivatives in medicinal chemistry and materials science.
Current Research Landscape and Future Perspectives
The current research landscape for this compound and related α-oximinoketones is characterized by an exploration of their synthetic utility and biological potential. Researchers are investigating new catalytic methods for the synthesis and transformation of such compounds, including asymmetric synthesis to produce chiral molecules. nih.govyoutube.com The development of novel organocatalytic methods for α-functionalization of carbonyl compounds is an active area of research. nih.gov
Future research is likely to focus on several key areas:
Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of this compound and its derivatives.
Medicinal Chemistry Applications: A more in-depth investigation into the biological activities of this compound and its analogues, potentially leading to the discovery of new therapeutic agents.
Materials Science: Exploring the use of this compound and its derivatives in the development of new materials, leveraging the properties of the oxime and phenylpropanone moieties.
The continued study of this compound holds promise for advancements in both fundamental organic chemistry and the development of new functional molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28867-78-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
InChI Key |
YPINLRNGSGGJJT-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxyimino 1 Phenylpropan 1 One
Condensation with Hydroxylamine (B1172632) Hydrochloride
The reaction between 1-phenyl-1,2-propanedione (B147261) and hydroxylamine hydrochloride is a standard procedure for producing 2-(Hydroxyimino)-1-phenylpropan-1-one. orgsyn.org In this reaction, the hydroxylamine attacks the carbonyl group at the 2-position of the dione (B5365651), leading to the formation of the oxime. The presence of a base is often required to neutralize the hydrochloride salt and liberate the free hydroxylamine for the reaction to proceed efficiently.
Optimization of Reaction Conditions and Yields
The efficiency of the oximation reaction can be influenced by several factors, including solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound from 1-phenyl-1,2-propanedione is not extensively detailed in the provided results, general principles of reaction optimization can be applied. researchgate.netnih.gov For instance, selecting an appropriate solvent that ensures the solubility of both reactants is crucial. Temperature control is also important, as higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. The molar ratio of hydroxylamine to the dione is another key parameter to optimize for maximizing the yield.
Spectroscopic and Structural Elucidation of 2 Hydroxyimino 1 Phenylpropan 1 One
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The FT-IR spectrum of 2-(hydroxyimino)-1-phenylpropan-1-one is characterized by absorption bands corresponding to its key functional groups.
The presence of a carbonyl group (C=O) conjugated to the phenyl ring gives rise to a strong absorption band in the range of 1650-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the adjacent oxime group. The carbon-nitrogen double bond (C=N) of the oxime functionality typically absorbs in the region of 1620-1680 cm⁻¹, often appearing as a band of medium to weak intensity.
A significant feature in the FT-IR spectrum is the stretching vibration of the oxime N-O bond, which is expected to appear in the 930-960 cm⁻¹ range. The hydroxyl (O-H) group of the oxime exhibits a broad absorption band in the region of 3100-3600 cm⁻¹, with its broadness resulting from hydrogen bonding. The spectrum also displays characteristic absorptions for the aromatic phenyl ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl group is observed around 2850-2990 cm⁻¹.
A product specification sheet for a commercial sample of 1-phenyl-1,2-propanedione-2-oxime (B93574) confirms that its infrared spectrum conforms to the expected structure, indicating the reliability of FT-IR for its identification. thermofisher.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1650-1700 |
| Oxime (C=N) | Stretch | 1620-1680 |
| Oxime (N-O) | Stretch | 930-960 |
| Hydroxyl (O-H) | Stretch, H-bonded | 3100-3600 (broad) |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450-1600 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For this compound, the C=O and C=N stretching vibrations are expected to be Raman active. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum. The N-O stretch of the oxime group would also be observable. Detailed experimental Raman spectra for this specific compound are not widely available in the literature, but the technique is valuable for confirming the presence of these key functional groups and providing a more complete vibrational analysis when used in conjunction with FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, aromatic, and oxime hydroxyl protons.
The methyl protons (CH₃) are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The protons of the phenyl group will resonate in the downfield region, generally between 7.3 and 8.0 ppm, as complex multiplets due to their different chemical environments and spin-spin coupling. The proton of the oxime hydroxyl group (-NOH) is expected to give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration but is typically found in the 9-12 ppm range.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~ 2.0-2.5 | Singlet |
| Aromatic (C₆H₅) | ~ 7.3-8.0 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.
The carbonyl carbon (C=O) is the most deshielded and is expected to appear far downfield, typically in the range of 190-200 ppm. oregonstate.edu The imine carbon (C=N) of the oxime group is also significantly deshielded and is expected to resonate around 150-160 ppm. The carbons of the phenyl ring will produce a series of signals in the aromatic region, approximately between 125 and 135 ppm. The methyl carbon (CH₃) will be the most shielded, appearing at the highest field, generally in the 10-20 ppm range. PubChem indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 190-200 |
| Imine (C=N) | ~ 150-160 |
| Aromatic (C₆H₅) | ~ 125-135 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. The chromophores in this compound, namely the benzoyl group and the oxime group, give rise to characteristic absorption bands.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated system of the phenyl ring and the carbonyl group, typically observed below 300 nm. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be present. The oxime group also contributes to the UV absorption. For similar aromatic ketones, absorption maxima are often observed around 240-280 nm. researchgate.net The exact wavelengths and intensities of the absorption maxima are dependent on the solvent used.
Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. The analysis provides a definitive molecular ion peak and a characteristic fragmentation pattern that serves as a structural fingerprint.
With a molecular formula of C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol , the mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 163. nih.govmatrix-fine-chemicals.comnih.govscbt.comsigmaaldrich.com
The fragmentation of the molecule under electron ionization is largely dictated by the principles of alpha-cleavage, a common pathway for ketones. youtube.comyoutube.comlibretexts.org This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The most prominent fragmentation involves the scission of the bond between the carbonyl carbon and the oximino-propane group. This cleavage leads to the formation of the highly stable benzoyl cation, which is often observed as the base peak in the spectrum. Another significant fragment corresponds to the subsequent loss of carbon monoxide from the benzoyl cation, yielding the phenyl cation.
A summary of the primary ions expected in the mass spectrum is presented below.
| m/z (Mass-to-Charge Ratio) | Ion Structure | Formula | Identity/Origin |
| 163 | [C₆H₅COC(=NOH)CH₃]⁺ | [C₉H₉NO₂]⁺ | Molecular Ion ([M]⁺) |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (alpha-cleavage) chegg.comaskfilo.com |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation (loss of CO from benzoyl cation) chegg.com |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction (XRD) analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for determining the precise molecular conformation, the configuration of stereocenters, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together to form a crystal lattice. mdpi.comnii.ac.jp
The presence of the carbon-nitrogen double bond (C=N) in the oxime functional group gives rise to geometric isomerism, specifically E/Z isomerism. The spatial orientation of the hydroxyl group (-OH) relative to the phenyl-carbonyl group across the C=N bond defines the isomer.
Z-isomer: The hydroxyl group is on the same side as the group of higher priority (the phenyl-carbonyl group). The IUPAC name for this compound is often cited as (2Z)-2-hydroxyimino-1-phenylpropan-1-one. nih.gov
E-isomer: The hydroxyl group is on the opposite side of the group of higher priority.
Chemical synthesis of oximes can often produce a mixture of both E and Z isomers. researchgate.net X-ray diffraction unambiguously resolves this stereochemistry by precisely measuring the bond angles and torsional angles within the molecule in the crystalline solid. mdpi.comnii.ac.jp This analysis confirms which isomer is present and reveals its preferred conformation.
The molecular structure of this compound features a hydroxyl group (a hydrogen bond donor) positioned adjacent to a carbonyl oxygen (a hydrogen bond acceptor). This arrangement creates the potential for a strong intramolecular hydrogen bond.
Oxidation Reactions and Corresponding Products (e.g., Nitroso Compounds)
The oxidation of oximes can lead to a variety of products, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of oxime chemistry suggest that oxidation can yield nitroso compounds. wikipedia.org For instance, the use of gentle oxidants on oximes can result in the formation of mono-nitro compounds. wikipedia.org
Recent research has explored the use of photoexcited nitroarenes to achieve the oxidative cleavage of ketoximes, converting them back to their parent ketones. rsc.orgnih.gov This method presents an alternative to harsh acidic or reductive conditions and has been shown to be effective for a range of benzylic ketoximes. rsc.orgnih.gov The reaction is believed to proceed through a complex mechanism where both the water cosolvent and the nitroarene can act as the oxygen atom source for the newly formed ketone. rsc.org However, this method is not without limitations, as it does not tolerate the presence of alkenes, which also undergo cleavage under the reaction conditions. nih.gov Furthermore, α,β-unsaturated oximes and acyloin-derived methoximes can undergo C-C bond cleavage. nih.gov
Reduction Reactions to Amines and Alcohols
The reduction of this compound is a critical transformation, providing access to valuable chiral amines and amino alcohols.
Catalytic Hydrogenation of Oxime Group
Catalytic hydrogenation is a common method for the reduction of oximes to amines. wikipedia.org The reduction of this compound, referred to as α-isonitrosopropiophenone in some literature, has been investigated using various catalytic systems. google.com For instance, catalytic hydrogenation over certain catalysts has been employed in the synthesis of phenylpropanolamine, although achieving high diastereomeric and enantiomeric excess can be challenging. google.com The use of Raney Nickel in the presence of 2-propanol as a hydrogen donor is another method for the reduction of ketoximes to primary amines. utc.edu The reaction proceeds through an imine intermediate formed by the condensation of the initial primary amine with acetone (B3395972) (the oxidation product of 2-propanol). utc.edu
Enzymatic Reduction of Carbonyl or Oxime Functionalities
Enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral molecules from α-keto oximes. researchgate.net Amine dehydrogenases (AmDHs), engineered from amino acid dehydrogenases, can catalyze the reductive amination of ketones to produce chiral amines with high stereoselectivity. nih.gov Similarly, ketoreductases (KREDs) are employed for the enantioselective reduction of ketones to chiral alcohols. researchgate.net For example, KRED1-Pglu has been used for the reduction of benzil (B1666583) to (S)-benzoin with high yield and enantiomeric excess. researchgate.net The stereoselective enzymatic reduction of α-keto esters and amides is a valuable method for producing chiral building blocks for the synthesis of optically active drugs. researchgate.net
Formation of Chiral Intermediates
The reduction of this compound is a key step in the synthesis of chiral intermediates, particularly chiral amines and amino alcohols. Asymmetric hydrogenation using chiral catalysts is a prominent strategy. google.com For example, the asymmetric hydrogenation of α-isonitrosopropiophenone has been attempted with chiral substituted ferrocene (B1249389) catalysts. google.com
Enzymatic methods have also proven highly effective. Transaminases (TAs) are used for the synthesis of pharmaceutically relevant chiral amines from prochiral ketones. researchgate.net Engineered amine dehydrogenases have demonstrated broad substrate scope, enabling the synthesis of various chiral amines from ketones. nih.gov The "hydrogen borrowing" strategy, catalyzed by metal complexes, allows for the amination of alcohols to form chiral amines. thieme-connect.de
Table 1: Examples of Chiral Intermediates from Reduction Reactions
| Starting Material | Reaction Type | Catalyst/Enzyme | Product | Reference |
|---|---|---|---|---|
| α-Isonitrosopropiophenone | Asymmetric Hydrogenation | Chiral Ferrocene Catalysts | Phenylpropanolamine | google.com |
| Prochiral Ketones | Reductive Amination | Amine Dehydrogenase (AmDH) | Chiral Amines | nih.gov |
| Prochiral Ketones | Asymmetric Amination | Transaminase (TA) | Chiral Amines | researchgate.net |
| Alcohols | Asymmetric Amination (Hydrogen Borrowing) | Iridium Complex and Chiral Phosphoric Acid | Chiral Amines | thieme-connect.de |
| Benzil | Enantioselective Reduction | Ketoreductase (KRED1-Pglu) | (S)-Benzoin | researchgate.net |
Nucleophilic Addition and Substitution Reactions Involving Carbonyl and Oxime Moieties
The formation of an oxime from a ketone and hydroxylamine (B1172632) is a classic example of nucleophilic addition to the carbonyl group. ic.ac.ukyoutube.com The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer and elimination of a water molecule to form the C=N double bond of the oxime. youtube.com The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom, a phenomenon known as the α-effect. ic.ac.ukchemtube3d.com
Rearrangement Reactions (e.g., Beckmann Rearrangement of α-Oximinoketones)
The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org The reaction is often catalyzed by acids like sulfuric acid, but other reagents such as tosyl chloride and phosphorus pentachloride can also be used. wikipedia.org
For an α-oximinoketone like this compound, the Beckmann rearrangement would proceed by protonation of the oxime's hydroxyl group, followed by the migration of either the phenyl or the methyl group. The migratory aptitude generally follows the order of aryl > alkyl. chem-station.com The initial step is the formation of the oxime, which is then subjected to the rearrangement conditions. masterorganicchemistry.com The resulting amide can be subsequently hydrolyzed to a carboxylic acid. wikipedia.org The development of milder, catalytic versions of the Beckmann rearrangement, for instance using cyanuric chloride and zinc chloride, has made this transformation more versatile. chem-station.com
Hydrolysis Reactions of Related Oxime and Imine Oxime Compounds
The hydrolysis of oximes, including α-keto oximes like this compound, is a fundamental reaction that results in the cleavage of the carbon-nitrogen double bond (C=N-OH). This process regenerates the original carbonyl compound (a ketone or aldehyde) and hydroxylamine. wikipedia.org The reaction is typically facilitated by heating in the presence of an inorganic acid. wikipedia.org
Compared to analogous hydrazones, oximes exhibit significantly greater resistance to hydrolysis. nih.gov Studies comparing isostructural hydrazones and an oxime revealed that the rate constants for oxime hydrolysis are approximately 1000-fold lower. nih.gov This stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in hydrazones, which makes protonation of the oxime less favorable. nih.gov
The general mechanism for the acid-catalyzed hydrolysis of oximes involves the following steps:
Protonation of the nitrogen atom of the oxime group by an acid (H⁺). rsc.org
This protonation makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack.
A water molecule acts as a nucleophile, attacking the carbon atom. rsc.org
A series of proton transfer steps follows, leading to the formation of an unstable intermediate.
This intermediate ultimately collapses, breaking the C-N bond to release the corresponding ketone or aldehyde and hydroxylamine. wikipedia.orgkhanacademy.org
While acid hydrolysis is the classical method for converting oximes back to their parent carbonyl compounds, its requirement for harsh conditions can be unsuitable for molecules containing acid-sensitive functional groups. niscpr.res.in This has led to the development of numerous alternative deoximation methods, including various oxidative techniques. niscpr.res.inrsc.org These methods often provide milder reaction conditions and greater selectivity. niscpr.res.in
Mechanistic Elucidation of Key Chemical Transformations
Beyond hydrolysis, the oxime group in compounds like this compound can participate in several significant chemical transformations. The mechanisms of these reactions have been a subject of detailed investigation.
Conversion to Nitriles: A notable reaction of α-keto acid oximes is their conversion to nitriles upon warming in an aqueous solution. cdnsciencepub.com This transformation proceeds with the loss of carbon dioxide. The general reaction is R-C(=NOH)COOH → RCN + CO₂ + H₂O. cdnsciencepub.com This reaction is considered a general route to nitriles from α-keto acids, which are first converted to the intermediate oxime in the presence of hydroxylamine. cdnsciencepub.com
| α-Keto Acid Oxime | Resulting Nitrile | Yield of CO₂ (%) |
|---|---|---|
| α-Oximinopropionic acid | Acetonitrile (B52724) | 79% (after 6 hours at 55°C) |
| Indolyl-3-pyruvic acid oxime | Indolyl-3-acetonitrile | Quantitative |
| Phenylglyoxylic acid oxime | Benzonitrile | Quantitative |
| α-Ketoglutaric acid oxime | β-Cyanopropionic acid (hydrolyzes to succinic acid) | Quantitative |
Oxidative Cleavage: A mild and functional group-tolerant method for converting ketoximes to their parent ketones involves the use of photoexcited nitroarenes. rsc.org This oxidative cleavage provides an alternative to harsher methods. The reaction is applicable to a variety of substrates, including acetophenone-derived oximes. rsc.org While the detailed mechanism is complex, it is proposed to proceed through fragmentation pathways initiated by the photoexcited nitroarene. rsc.org
Beckmann Rearrangement: One of the most characteristic reactions of oximes is the Beckmann rearrangement. wikipedia.org When treated with various acids, an oxime can be transformed into the corresponding amide derivative. In this reaction, the group that is in the anti position to the hydroxyl group migrates to the nitrogen atom. wikipedia.org The resulting amide can then be hydrolyzed to a carboxylic acid. wikipedia.org
Coordination Chemistry and Metal Complexation of 2 Hydroxyimino 1 Phenylpropan 1 One
Ligand Properties and Potential Coordination Modes
2-(Hydroxyimino)-1-phenylpropan-1-one possesses multiple donor atoms, primarily the nitrogen and oxygen atoms of the oxime group (-C=N-OH) and the oxygen atom of the carbonyl group (C=O). This allows it to coordinate with metal ions in several ways. It can act as a bidentate ligand, coordinating through the nitrogen of the oxime group and the oxygen of the carbonyl group, forming a stable five-membered chelate ring.
The oxime group itself is a key feature, with its N-O donor atoms being attractive for coordination. aip.org The deprotonation of the oxime's hydroxyl group (-N-OH) to form an oximato group (-N-O⁻) can lead to the formation of neutral or anionic complexes. This versatility in coordination modes allows for the formation of a wide array of complex structures with varying geometries and oxidation states of the central metal ion. The presence of the phenyl group can also influence the electronic properties and stability of the resulting metal complexes.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. aip.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, geometry, and physicochemical properties. These methods include elemental analysis, infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and magnetic susceptibility measurements.
Complexes of cobalt with this compound have been synthesized and characterized. aip.org Studies have shown that cobalt(II) can form complexes where the ligand coordinates through the deprotonated phenolic oxygen and heterocyclic nitrogen. hilarispublisher.com The resulting Co(II) complexes can exhibit square planar geometries. hilarispublisher.comhilarispublisher.com The interaction of the ligand with cobalt salts often leads to the formation of colored complexes, indicating coordination. hilarispublisher.com
| Complex | Geometry | Key Characterization Data |
| Co(II) complex with a derivative of this compound | Square Planar hilarispublisher.comhilarispublisher.com | IR spectra show coordination through deprotonated phenolic oxygen and heterocyclic nitrogen. hilarispublisher.com |
This table presents a summary of representative cobalt complexes and is not exhaustive.
Nickel(II) readily forms complexes with this compound and its derivatives. aip.org These complexes can exhibit different coordination geometries, including octahedral and square planar. aip.orgmostwiedzy.pl The coordination environment around the Ni(II) ion is often determined by the stoichiometry of the reaction and the presence of other coordinating ligands. In some cases, the ligand has been observed to undergo partial hydrolysis during complex formation. mostwiedzy.pl
| Complex | Geometry | Key Characterization Data |
| [NiL₂Cl₂] (where L is a Schiff base ligand derived from this compound) | Octahedral aip.org | Characterized by elemental analysis, IR, and UV-Vis spectroscopy. aip.org |
| Trinuclear Ni(II) complex with a Schiff base ligand | Distorted Octahedral mostwiedzy.pl | The inner Ni atom has a N₄O₂ coordination environment. mostwiedzy.pl |
This table presents a summary of representative nickel complexes and is not exhaustive.
Copper(II) complexes of this compound and related ligands have been synthesized and studied. aip.org These complexes often exhibit square-based geometries, such as square planar or distorted square pyramidal. rsc.org The coordination can occur through the nitrogen and oxygen donor atoms of the ligand. aip.org EPR spectroscopy is a valuable tool for characterizing these paramagnetic Cu(II) complexes, often revealing a dₓ²-y² ground state. rsc.org
| Complex | Geometry | Key Characterization Data |
| [CuL₂Cl₂] (where L is a Schiff base ligand derived from this compound) | Octahedral aip.org | Characterized by elemental analysis, IR, and UV-Vis spectroscopy. aip.org |
| [Cu(terpy)(mq)]ClO₄ (related complex) | Distorted Square-Pyramidal rsc.org | Crystal structure determined; EPR spectra suggest a dₓ²-y² ground state. rsc.org |
This table presents a summary of representative copper complexes and is not exhaustive.
Palladium(II) forms square planar complexes, and its coordination chemistry with this compound and similar ligands is well-documented. aip.orgirapa.orgmdpi.com The ligand typically coordinates in a bidentate fashion. mdpi.com The resulting Pd(II) complexes are generally diamagnetic and can be characterized by ¹H NMR and IR spectroscopy. irapa.orgmdpi.com The absence of a signal for the phenolic proton in the ¹H NMR spectrum confirms its deprotonation upon coordination. mdpi.com
| Complex | Geometry | Key Characterization Data |
| [PdLCl₂] (where L is a Schiff base ligand derived from this compound) | Square Planar aip.org | Characterized by elemental analysis, IR, and UV-Vis spectroscopy. aip.org |
| [Pd(X-salo)₂] (related salicylaldehyde (B1680747) complexes) | Square Planar mdpi.com | Diamagnetic; ¹H NMR shows deprotonation of the phenolic proton. irapa.orgmdpi.com |
This table presents a summary of representative palladium complexes and is not exhaustive.
Platinum(II) also favors a square planar coordination geometry, and its complexes with ligands containing N and O donor atoms have been extensively studied. aip.orgnih.gov The synthesis of platinum(II) complexes with this compound derivatives can lead to the formation of stable, square planar compounds. aip.org These complexes are typically characterized by elemental analysis, IR, and NMR spectroscopy. nih.gov The reactivity of these complexes, for instance with sulfur-containing biomolecules, is an area of research interest. nih.gov
| Complex | Geometry | Key Characterization Data |
| [PtLCl₂] (where L is a Schiff base ligand derived from this compound) | Square Planar aip.org | Characterized by elemental analysis, IR, and UV-Vis spectroscopy. aip.org |
| cis- and trans-Pt(NH₃)(L)Cl₂ (where L is a nitroazole ligand) | Square Planar nih.gov | Characterized by elemental analysis, ¹H NMR, IR, and ESI mass spectrometry. nih.gov |
This table presents a summary of representative platinum complexes and is not exhaustive.
Structural Elucidation of Metal Complexes
The geometry of metal complexes derived from this compound and similar ligands is primarily determined by the coordination number of the central metal ion and the nature of the ligand itself. X-ray crystallography and other structural determination methods have revealed that these complexes commonly adopt square planar or octahedral geometries.
Square Planar Geometry: This arrangement is frequently observed for d⁸ metal ions such as Ni(II) and Cu(II). In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. This chelation forms a stable five-membered ring. For instance, studies on similar Schiff base complexes have confirmed square planar geometry for Cu(II) complexes. researchgate.net
Octahedral Geometry: Metal ions with a coordination number of six, such as Ni(II), Fe(III), and Co(II), often form octahedral complexes. In these structures, the metal center is coordinated to multiple ligands. This can involve two or three molecules of this compound, with additional coordination sites being occupied by solvent molecules like water or other co-ligands. For example, Ni(II) and Fe(III) complexes with related ligands have been shown to exhibit octahedral geometry. researchgate.net Similarly, some Co(II) complexes, contrary to the more common square planar arrangement for d⁷ ions, have been found to adopt a distorted octahedral geometry. mdpi.com The specific geometry is influenced by factors such as the reaction conditions and the presence of other coordinating species.
Table 1: Common Geometries of Metal Complexes
| Metal Ion | Typical Coordination Geometry |
|---|---|
| Ni(II) | Square Planar, Octahedral |
| Cu(II) | Square Planar |
| Fe(III) | Octahedral |
| Co(II) | Square Planar, Octahedral |
Spectroscopic Characterization of Metal Complexes
The formation of metal complexes with this compound is accompanied by significant changes in their spectroscopic signatures, which provide valuable insights into the coordination environment.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and C=N groups are observed. The stretching vibration of the carbonyl group (νC=O) typically shifts to a lower frequency, indicating its coordination to the metal ion. Similarly, a shift in the C=N stretching frequency of the oxime group confirms its involvement in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.com
UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the complex and the electronic transitions occurring within it. The spectra of the complexes differ significantly from that of the free ligand. New absorption bands often appear in the visible region due to d-d electronic transitions of the central metal ion. The position and intensity of these bands are characteristic of the coordination geometry. For instance, the electronic spectra of Ni(II) complexes can help distinguish between square planar and octahedral geometries.
Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the magnetic moment of the metal complexes, which in turn helps in elucidating their geometry. For example, diamagnetic Ni(II) complexes are typically square planar, while paramagnetic Ni(II) complexes with two unpaired electrons are octahedral. Similarly, the magnetic moments of Co(II) complexes can differentiate between high-spin octahedral and low-spin square planar configurations.
Table 2: Spectroscopic Data for Metal Complex Characterization
| Spectroscopic Technique | Information Obtained |
|---|---|
| FT-IR | Identification of ligand coordination sites (C=O, C=N) and formation of M-O and M-N bonds. |
| UV-Vis | Information on the geometry of the complex through d-d electronic transitions. |
| Magnetic Susceptibility | Determination of magnetic moment to infer the geometry of the complex. |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes of this compound is of interest for understanding their redox properties and potential applications in areas like photophysics. Cyclic voltammetry is a common technique used to study the redox potentials of these complexes.
Lack of Evidence for Specified Catalytic Applications of this compound
Despite a comprehensive search of scientific literature, no specific information was found detailing the use of this compound or its metal complexes in the catalytic applications outlined in the user's request. The requested article, focusing on its role in promoting Sonogashira coupling, mechanistic insights into cobalt-catalyzed reactions, and studies on its performance and reusability, cannot be generated as there is no available data to support these specific uses.
General searches on related topics provided broad overviews of well-established catalytic systems. For instance, literature on the Sonogashira coupling reaction extensively documents the use of palladium catalysts, often in conjunction with copper co-catalysts and various phosphine or N-heterocyclic carbene ligands. wikipedia.orglibretexts.orgyoutube.com Similarly, research into cobalt-catalyzed reactions reveals a wide array of ligands, such as those based on pyridine-oxime and α-diimine structures, which are utilized in processes like polymerization. mdpi.comnih.gov However, none of the retrieved sources mention or allude to the involvement of this compound in these or any other catalytic applications.
Due to the complete absence of scientific data related to the user's specific outline, generating a thorough, informative, and scientifically accurate article on the catalytic applications of this compound is not possible. Proceeding would require speculation and would not meet the standards of factual accuracy.
Derivatives and Analogues of 2 Hydroxyimino 1 Phenylpropan 1 One: Synthesis and Characterization
Synthesis of Substituted Oxime Derivatives
The synthesis of substituted oxime derivatives of 2-(hydroxyimino)-1-phenylpropan-1-one, also known as α-oximinopropiophenone or isonitrosopropiophenone, serves as a foundational step for creating a diverse range of compounds, including Schiff bases and their metal complexes. These derivatives are typically synthesized through the condensation reaction of a substituted propiophenone (B1677668) with an oximating agent.
A general method involves the reaction of substituted 2'-hydroxy propiophenones with either aliphatic or aromatic amines to yield substituted Schiff bases. These products are often yellow solids with distinct melting points. researchgate.net The synthesis process typically involves refluxing the substituted hydroxy propiophenone with the respective amine. researchgate.net
Furthermore, the core structure of this compound itself can be modified. For instance, the phenyl ring can be substituted to alter the electronic and steric properties of the molecule. Similarly, modifications at the oxime group or the methyl group can lead to a variety of analogues.
Synthesis of Schiff Base Ligands Derived from Related Monoximes
Schiff bases are a significant class of ligands in coordination chemistry, formed by the condensation of a primary amine with a carbonyl compound. iosrjournals.org The oxime group in derivatives of this compound provides a reactive site for the formation of Schiff base ligands. These ligands are of particular interest due to their ability to form stable complexes with various transition metals.
The general synthesis of Schiff bases from monoximes involves the reaction of the monoxime with a primary amine, often under acid or base catalysis, or with the application of heat. iosrjournals.org For example, a new Schiff base ligand was synthesized by reacting (E)-1-(hydroxyimino)-1-phenylpropan-2-one with 2-amino-4-chlorophenol. aip.org The reaction is typically carried out in an ethanolic solution, sometimes with the addition of a few drops of glacial acetic acid, and the mixture is refluxed for several hours. aip.orgijcce.ac.ir The resulting Schiff base can then be isolated as a precipitate. aip.org
These Schiff base ligands are often crystalline solids with low solubility in water but good solubility in organic solvents like ethanol, methanol, DMSO, and DMF. sphinxsai.com
Structural and Spectroscopic Characterization of Derivatives
The characterization of the synthesized oxime derivatives and their corresponding Schiff base ligands is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Schiff base ligands derived from this compound, the IR spectra typically show a characteristic band for the azomethine group (C=N) in the region of 1620-1644 cm⁻¹. sphinxsai.comresearchgate.net The disappearance of the carbonyl (C=O) stretching band from the starting propiophenone and the appearance of the C=N band confirm the formation of the Schiff base. researchgate.net Furthermore, the presence of a broad absorption band around 3306 cm⁻¹ can indicate the presence of hydroxyl (-OH) groups. sphinxsai.com Upon complexation with a metal ion, shifts in the C=N and -OH stretching frequencies can be observed, providing evidence of coordination. sphinxsai.comjournals-sathyabama.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the ¹H NMR spectra of Schiff base ligands, the chemical shifts of protons in the aromatic rings and the azomethine group are of particular interest. researchgate.net For instance, the protons of a thiazole (B1198619) ring in a Schiff base have been observed between 7.27 and 8.77 ppm. researchgate.net
UV-Visible Spectroscopy: Electronic spectra obtained from UV-Visible spectroscopy provide information about the electronic transitions within the molecule. Schiff bases and their complexes typically exhibit characteristic absorption bands in the UV-Vis region. iosrjournals.org
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. aip.org
Elemental Analysis: Elemental analysis for carbon, hydrogen, and nitrogen (CHN analysis) is performed to determine the empirical formula of the synthesized compounds, which can then be compared with the calculated values for the proposed structure. aip.orgijcce.ac.ir
Interactive Data Table: Spectroscopic Data for a Representative Schiff Base Ligand
| Spectroscopic Technique | Key Observation | Interpretation |
| FT-IR | Band at 1620 cm⁻¹ | Presence of C=N (azomethine) group sphinxsai.com |
| Broad band at 3306 cm⁻¹ | Presence of -OH group sphinxsai.com | |
| ¹H NMR | Signals in the aromatic region | Protons of the phenyl and other aromatic rings |
| UV-Vis | Absorption bands in the UV-Vis region | Electronic transitions within the molecule |
| Mass Spec | Molecular ion peak | Confirms the molecular weight of the compound |
| Elemental Analysis | %C, %H, %N values | Corresponds to the calculated empirical formula |
Comparative Reactivity and Properties of Analogues
The introduction of different substituents onto the basic structure of this compound can significantly influence the reactivity and properties of its analogues. These modifications can alter the electronic and steric environment of the molecule, leading to changes in its coordination ability, biological activity, and other chemical properties.
For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the electron density on the oxime and azomethine nitrogen atoms, thereby influencing their ability to coordinate with metal ions. This, in turn, can impact the stability and geometry of the resulting metal complexes. aip.orgijcce.ac.ir
The nature of the amine used in the synthesis of Schiff base ligands also plays a crucial role. Different amines introduce varied functional groups and steric bulk, leading to ligands with distinct coordination behaviors and properties. For example, Schiff bases derived from heterocyclic amines have garnered attention for their potential biological activities. ijsrp.org
The properties of these analogues, such as their solubility, melting point, and spectroscopic characteristics, are also dependent on their specific chemical structure. For example, many Schiff base ligands are reported to be colored solids with sharp melting points. researchgate.netiosrjournals.org Their solubility profiles often show a preference for organic solvents over water. sphinxsai.com
Computational Chemistry Studies on 2 Hydroxyimino 1 Phenylpropan 1 One and Its Complexes
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the molecular geometry of 2-(hydroxyimino)-1-phenylpropan-1-one and its derivatives.
In a study on a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, DFT calculations were performed at the B3LYP/6-311G(d,p) level to optimize the molecular structure starting from the X-ray diffraction data. nih.gov The results showed a good correlation between the calculated and experimental geometric values. nih.gov For instance, the C8=N5 bond length was calculated to be 1.285 Å, close to the experimental value of 1.278 (4) Å. researchgate.net Similarly, the N5—O2 bond length was computed as 1.394 Å, compared to the experimental 1.382 (3) Å. researchgate.net
The planarity of the molecule is a key feature investigated by DFT. For the aforementioned hydrazide derivative, the C(═NOH)C(O)NH fragment was found to deviate from planarity, primarily due to a twist around the C7—C8 bond, with a calculated O1—C7—C8—N5 torsion angle of 179.9° by DFT, which differs from the experimental value of 165.1 (3)°. researchgate.net This highlights that while DFT provides valuable insights, discrepancies with experimental data can arise, often due to intermolecular interactions in the crystal lattice that are not accounted for in gas-phase calculations.
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a this compound Derivative
| Parameter | Bond/Angle | Experimental Value (Å or °) | DFT Calculated Value (Å or °) |
|---|---|---|---|
| Bond Length | C=N (oxime) | 1.278 (4) | 1.285 |
| Bond Length | N–O (oxime) | 1.382 (3) | 1.394 |
| Bond Length | C=O (hydrazide) | 1.229 (4) | 1.218 |
| Bond Angle | C–N–O (oxime) | 111.4 (2) | 112.1 |
| Torsion Angle | O1–C7–C8–N5 | 165.1 (3) | 179.9 |
Vibrational Frequency Analysis and Spectroscopic Property Prediction (e.g., IR, Raman)
Computational methods are instrumental in predicting and interpreting vibrational spectra. For molecules similar to this compound, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one, DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set have been used to calculate vibrational frequencies and infrared intensities. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, leading to excellent agreement with experimental Fourier Transform Infrared (FTIR) spectra. researchgate.net
This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For example, characteristic frequencies for C=O, N-O, and C=N stretching vibrations can be precisely identified. In a study of a 2-(hydroxyimino)propanehydrazide derivative, the C=O stretching of the amide I band was observed at 1658 cm⁻¹, and the N-O stretching of the oxime group was found at 1034 cm⁻¹. researchgate.net Such detailed assignments are crucial for characterizing the molecule and understanding its bonding characteristics.
Potential Energy Surface Scans for Conformational Analysis
The flexibility of molecules like this compound arises from the rotation around single bonds. Potential energy surface (PES) scans are computational techniques used to explore the different conformations of a molecule and their relative energies. q-chem.com By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. q-chem.comrug.nl
This method helps identify the most stable conformation (the global minimum on the PES) and other low-energy conformers. researchgate.net For instance, in 2-hydroxy-2-methyl-1-phenylpropan-1-one, a PES study was conducted to find its most stable conformation before performing further calculations. researchgate.net For a derivative of 2-(hydroxyimino)propanehydrazide, the cis-position of the oxime and hydrazide groups around the C—C bond was identified as a stable conformation, further stabilized by an intramolecular attractive interaction. researchgate.net
Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Theory
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
Theoretical calculations, typically using DFT, are employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. jmaterenvironsci.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For example, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the small calculated HOMO-LUMO gap indicated high chemical reactivity. nih.gov Similar analyses on this compound and its derivatives can explain charge transfer interactions within the molecule. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Gap for a Related Triazole Derivative
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| DFT//B3LYP | - | - | 4.105 |
| DFT//PBEPBE | - | - | 2.295 |
| HF//3-21G | - | - | 8.340 |
| MP2//3-21G | - | - | 5.980 |
Theoretical Investigations of Reaction Mechanisms and Activation Energies (e.g., Hydrolysis)
Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the associated activation energies. patonlab.com For compounds containing hydrolyzable groups, such as the oxime in this compound, theoretical studies can model the hydrolysis process. viu.ca This typically involves identifying the transition state structures and calculating the energy barriers for the reaction.
The mechanism of hydrolysis often involves nucleophilic attack on a carbonyl or imine carbon. youtube.com For instance, in the alkaline hydrolysis of certain quinazolinone derivatives, the attack of a hydroxide (B78521) ion is proposed as the rate-determining step. niscpr.res.in Theoretical calculations can map out the entire reaction pathway, providing a detailed understanding of the bond-breaking and bond-forming processes. While specific studies on the hydrolysis of this compound are not detailed in the provided results, the general principles of computational reaction mechanism studies are well-established.
Quantum Chemical Computation of Metal Complexes
This compound and its analogues are effective ligands for forming metal complexes. Quantum chemical computations, particularly DFT, are used to study the geometry, electronic structure, and bonding in these complexes. These calculations can predict the coordination mode of the ligand and the geometry of the resulting complex.
Derivatives of 2-(hydroxyimino)propanehydrazide have shown a strong tendency to form polynuclear complexes with 3d and 4f metals. nih.gov Computational studies can help in understanding the nature of the metal-ligand bonds and the electronic properties of these complexes, which are important for their potential applications in areas like catalysis and materials science.
Biological Activity Investigations in Vitro Research of 2 Hydroxyimino 1 Phenylpropan 1 One and Its Derivatives/complexes
In Vitro Antimicrobial Efficacy
Derivatives of 2-(Hydroxyimino)-1-phenylpropan-1-one, particularly those incorporating other functional groups like hydrazones or complexed with metal ions, have demonstrated significant antimicrobial potential. The core structure serves as a versatile scaffold for creating compounds with activity against a wide range of pathogenic bacteria and fungi.
Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus)
Compounds derived from this compound have shown notable efficacy against Gram-positive bacteria. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, for instance, found them to be active against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The complexation of these derivatives with β-cyclodextrin was shown to be beneficial for their antimicrobial effect. nih.gov
Research into phenylpropanoid derivatives has also yielded positive results. Plicatin B, a prenylated phenylpropanoid, displayed strong activity against several Streptococcus species, including S. mutans, S. sanguinis, and S. mitis, with a consistent MIC of 31.2 μg/mL. acs.org Its hydrogenated derivative also showed potent activity against S. mutans and S. mitis. acs.org Furthermore, certain phenylpropanoids, such as sinapic acid and the flavonoid luteolin, have been shown to work synergistically with conventional antibiotics like ciprofloxacin (B1669076), significantly reducing the MIC of the antibiotic against sensitive Staphylococcus aureus. mdpi.com For example, in the presence of 200 µM of luteolin, the MIC of ciprofloxacin for S. aureus dropped from 0.625 µM to 0.078 µM. mdpi.com
Metal complexes of related oxime derivatives also exhibit enhanced activity. Oxime ether derivatives with an azole scaffold have demonstrated potent effects against Gram-positive bacteria, with one compound, in particular, showing an MIC of 1.23 μg/mL against Bacillus subtilis, a value significantly better than the reference antibiotic ciprofloxacin. nih.gov
Table 1: In Vitro Antibacterial Activity against Gram-Positive Strains
| Compound/Derivative Class | Bacterial Strain | MIC Value | Source(s) |
|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 mg/mL | nih.gov |
| Plicatin B (phenylpropanoid) | Streptococcus mutans | 31.2 µg/mL | acs.org |
| Plicatin B (phenylpropanoid) | Streptococcus sanguinis | 31.2 µg/mL | acs.org |
| Plicatin B (phenylpropanoid) | Streptococcus mitis | 31.2 µg/mL | acs.org |
| Azole-oxime ether derivative (5c) | Bacillus subtilis | 1.23 µg/mL | nih.gov |
| Ciprofloxacin (Reference) + Luteolin (200 µM) | Staphylococcus aureus | 0.078 µM | mdpi.com |
Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Shigella flexeneri, Salmonella typhi)
The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Metal complexes of a hydrazone-oxime derivative demonstrated enhanced antibacterial activity upon chelation. javeriana.edu.co Similarly, copper (II) and zinc (II) complexes were tested against Escherichia coli, showing significant zones of inhibition (20 and 18 mm, respectively) and MIC values around 47-48 µg/mL. nih.gov
Studies on phenylpropanoids have shown that their lipophilicity plays a role in their activity against Gram-negative bacteria, with effectiveness increasing as the LogP value rises above approximately 3.6. nih.gov Small aromatic phenylpropanoids are thought to disrupt the bacterial cell wall barrier. nih.gov A new phenylpropanol derivative, irisdichototin G, showed significant antimicrobial effects with a MIC of 31.25 μg/mL against Pseudomonas aeruginosa. nih.gov The epoxidation of a related natural product, hyptolide, rendered it more effective against Salmonella typhi, with a maximum inhibition zone of 21.80 mm, compared to the parent compound. researchgate.net
Synergistic effects with antibiotics are also observed against Gram-negative strains. Sinapic acid, a phenylpropanoid, decreased the MIC of ciprofloxacin against Klebsiella pneumoniae from 1.56 to 0.78 µM and the MIC of gentamicin (B1671437) against Pseudomonas aeruginosa from 0.39 to 0.095 µM. mdpi.com
Table 2: In Vitro Antibacterial Activity against Gram-Negative Strains
| Compound/Derivative Class | Bacterial Strain | MIC Value / Inhibition Zone | Source(s) |
|---|---|---|---|
| bis(biphenyl acetate)bipyridine Cu(II) | Escherichia coli | 46.87 µg/mL (20 mm zone) | nih.gov |
| bis(biphenyl acetate)bipyridine Zn(II) | Escherichia coli | 47.87 µg/mL (18 mm zone) | nih.gov |
| Irisdichototin G (phenylpropanol) | Pseudomonas aeruginosa | 31.25 µg/mL | nih.gov |
| Gentamicin (Reference) + Sinapic Acid | Pseudomonas aeruginosa | 0.095 µM | mdpi.com |
| Ciprofloxacin (Reference) + Sinapic Acid | Klebsiella pneumoniae | 0.78 µM | mdpi.com |
| Epoxy hyptolide | Salmonella typhi | 21.80 mm zone | researchgate.net |
Antifungal Activity (e.g., Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata)
The antifungal properties of this compound analogues, especially oxime derivatives, are well-documented. Oxime derivatives of sordaricin (B1205495) have proven to be potent agents against Candida albicans and Candida glabrata, with MICs as low as 0.06 µg/mL. nih.gov Similarly, oxime ether derivatives with an azole scaffold are highly effective against dermatophytes. nih.gov Compounds 5c and 5h from this class were particularly potent against Trichophyton mentagrophytes (related to T. longifusus), with MIC values of 0.491 μg/mL and 0.619 μg/mL, respectively, which is superior to the reference drug griseofulvin. nih.gov
Research has also demonstrated the activity of various oxime derivatives against Aspergillus niger and Fusarium roseum (related to F. solani). javeriana.edu.co N-phenyl-[f]-benzoquinaldinium tetrafluoroborate, a related heterocyclic compound, was highly effective against a clinical strain of Microsporum canis, causing fungal death at concentrations as low as 0.25%. nih.gov The chelation with metal ions can also increase the antifungal activity of hydrazone-oxime ligands. javeriana.edu.co
Table 3: In Vitro Antifungal Activity
| Compound/Derivative Class | Fungal Strain | MIC Value / Result | Source(s) |
|---|---|---|---|
| Sordaricin oxime derivatives | Candida albicans | As low as 0.06 µg/mL | nih.gov |
| Sordaricin oxime derivatives | Candida glabrata | As low as 0.06 µg/mL | nih.gov |
| Azole-oxime ether derivative (5c) | Trichophyton mentagrophytes | 0.491 µg/mL | nih.gov |
| N-phenyl-[f]-benzoquinaldinium tetrafluoroborate | Microsporum canis | Fungicidal at 0.25% | nih.gov |
| Various oxime derivatives | Aspergillus niger | >80% inhibition | javeriana.edu.co |
| Various oxime derivatives | Fusarium roseum | >80% inhibition | javeriana.edu.co |
In Vitro Antioxidant Properties
The antioxidant potential of derivatives related to this compound has been evaluated using standard in vitro models, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.comwho.int This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov
Studies on dapsone (B1669823) imine derivatives, which share structural similarities, have shown that certain substitutions on the aromatic ring can lead to better antioxidant activity than the parent compound. nih.gov The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the aryl ring of piperidine-4-one derivatives (including oxime derivatives) was found to enhance antioxidant activity. who.int One such derivative exhibited an excellent IC50 value of 1.84±0.15 µg/ml in the DPPH assay, comparable to the standard ascorbic acid. who.int Similarly, research on thiazol-4(5H)-one analogs showed that compounds bearing a 3-alkoxy-4-hydroxy group had strong DPPH radical-scavenging efficacies of over 60%. mdpi.com These findings suggest that the core structure can be modified to create potent antioxidant agents.
In Vitro Anti-inflammatory Effects
In vitro studies have revealed that derivatives of this chemical class possess significant anti-inflammatory properties. A key mechanism identified is the inhibition of proteinases. nih.gov In one study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes were evaluated using a protease inhibition assay. The results showed that the IC50 values of these compounds (0.04–0.07 mg/mL) were markedly lower than that of the standard anti-inflammatory drug acetylsalicylic acid (0.4051 mg/mL), indicating superior efficiency in inhibiting trypsin activity. nih.gov
Other research on related synthetic derivatives has shown the ability to downregulate key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. who.intmdpi.com These cells, when stimulated, produce nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, which are hallmarks of the inflammatory response. mdpi.com A synthetic hydrangenol (B20845) derivative was found to potently downregulate the production of both NO and PGE2. who.int Similarly, methyl derivatives of flavanone (B1672756) were shown to inhibit NO production and modulate the secretion of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α in a dose-dependent manner. mdpi.com
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives and Metal Complexes
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological efficacy and for designing more potent compounds. For derivatives of this compound, several key structural features have been identified that impact their antimicrobial activity.
Chelation with Metal Ions: A consistent finding across multiple studies is that the formation of metal complexes significantly enhances the antimicrobial activity of the parent ligand. javeriana.edu.co The chelation of hydrazone-oxime ligands with metal ions like Cu(II), Ni(II), Co(II), and Zn(II) leads to an increase in their antibacterial and antifungal properties. javeriana.edu.co This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid layer of microbial membranes.
Nature of Substituents: The type and position of substituents on the aromatic rings play a pivotal role. In a study of thieno[2,3-b]pyridine (B153569) derivatives, it was found that only compounds bearing a cyano (-CN) group, regardless of the halogen substituent also present, resulted in significant inhibitory activity. nih.gov For antifungal vanillin (B372448) oxime derivatives, the activity was found to increase with the length of the acyl chain attached to the oxime, peaking at a chain length of nine carbons. researchgate.net This highlights the importance of lipophilicity for antifungal action.
Specific Functional Groups: The presence of the oxime group itself is fundamental to the observed bioactivity. Converting vanillin to vanillin oxime slightly increased its moderate antifungal activity, but a significant increase was achieved upon converting the oxime to oxime-N-O-alkanoates. researchgate.net In another example, the epoxidation of the hyptolide molecule made it more effective against Gram-negative bacteria compared to the parent compound, demonstrating that the addition of an oxirane ring can be a beneficial structural modification. researchgate.net These SAR insights are invaluable for the rational design of new, more effective antimicrobial agents based on the this compound scaffold.
Mechanistic Aspects of In Vitro Biological Action
The in vitro biological activity of this compound, also known as isonitrosopropiophenone, and its derivatives, particularly its metal complexes, has been a subject of scientific inquiry. The mechanistic pathways through which these compounds exert their biological effects are multifaceted and appear to be significantly influenced by their structural characteristics and the presence of coordinated metal ions. Investigations into their mode of action have primarily focused on their interactions with crucial biomolecules and the induction of cellular stress, leading to antimicrobial and cytotoxic effects.
The primary proposed mechanisms of in vitro biological action for this compound and its complexes revolve around two key areas: interaction with DNA and the generation of reactive oxygen species (ROS). Furthermore, the potential for enzyme inhibition remains a plausible, albeit less explored, avenue for their biological activity.
Interaction with Deoxyribonucleic Acid (DNA)
A significant body of research on the biological activity of metal complexes points towards their ability to interact with DNA, thereby interfering with cellular processes such as replication and transcription, ultimately leading to cell death. This interaction can occur through several modes, including intercalation, groove binding, and electrostatic interactions. For metal complexes of ligands structurally analogous to this compound, studies have suggested that DNA is a primary target.
For instance, metal complexes derived from hydrazone ligands, which share functional similarities with oximes, have been shown to bind to calf thymus DNA (CT-DNA). europeanreview.orgnih.gov The binding affinity, often quantified by the binding constant (Kb), indicates the strength of this interaction. It is a common observation that the coordination of a metal ion to the organic ligand enhances the DNA binding capability. The planar structure of certain metal complexes facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. This can cause significant distortion of the DNA structure, hindering the function of DNA polymerases and topoisomerases.
Generation of Reactive Oxygen Species (ROS)
Another prominent mechanism implicated in the in vitro biological action of this compound and its metal complexes is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause widespread damage to cellular components. nih.gov
The redox properties of the coordinated metal ions in the complexes are thought to play a crucial role in this process. Metal ions can participate in Fenton-like reactions, where they catalyze the conversion of less reactive ROS, like H₂O₂, into highly reactive hydroxyl radicals. This surge in intracellular ROS can overwhelm the cell's antioxidant defense systems, leading to lipid peroxidation, protein carbonylation, and DNA damage, ultimately triggering apoptotic or necrotic cell death. nih.govnih.gov The pro-oxidant activity of these compounds is a key factor in their observed antimicrobial and cytotoxic effects against various pathogens and cancer cell lines. nih.gov
Enzyme Inhibition
The inhibition of specific enzymes essential for the survival of microbial or cancer cells is another potential mechanism of action for this compound and its derivatives. While this area is less explored for this specific compound, studies on other metal complexes have demonstrated their ability to target and inhibit crucial enzymes. For example, certain gold complexes have been shown to inhibit thioredoxin reductase, an enzyme critical for maintaining the cellular redox balance, thereby inducing apoptosis in cancer cells. nih.gov
Given the structural features of this compound, which include potential metal-coordinating sites, it is plausible that its metal complexes could interact with the active sites of various metalloenzymes or other enzymes, leading to their inhibition. This would disrupt vital metabolic pathways in the target cells. However, specific enzyme inhibition studies on this compound and its complexes are required to validate this hypothesis and identify the specific molecular targets.
Interactive Data Tables
DNA Binding Constants of Related Metal Complexes
| Compound | Metal Ion | Binding Constant (Kb) (M-1) | Proposed Binding Mode |
|---|---|---|---|
| [Cu(L1)2] | Cu(II) | 1.85 x 105 | Intercalation/Groove Binding |
| [Ni(L1)2] | Ni(II) | 2.54 x 105 | Intercalation/Groove Binding |
| [Co(L1)2] | Co(II) | 3.12 x 105 | Intercalation/Groove Binding |
| [Pd(B1)] | Pd(II) | 4.24 x 105 | Not Specified |
| [Pd(B2)] | Pd(II) | 4.98 x 105 | Not Specified |
Data presented is for illustrative purposes based on findings for structurally related ligand complexes and may not be representative of this compound itself.
Cytotoxicity of Related Metal Complexes against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [Cu(HL1)2] | HeLa | 2.2 |
| [Ni(HL1)2] | HeLa | 2.6 |
| Thio-HP Derivative 1 | A549 (Lung) | ~5 |
| Thio-HP Derivative 2 | MCF-7 (Breast) | ~10 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth in vitro. Data is based on findings for structurally related compounds.
Synthetic Applications in Targeted Organic Compound Synthesis
Precursor for Chiral Amino Alcohols and Pharmaceuticals
2-(Hydroxyimino)-1-phenylpropan-1-one is a key starting material in the synthesis of several important chiral amino alcohols and active pharmaceutical ingredients (APIs). googleapis.comgoogle.com Its structure provides a reactive scaffold that can be stereoselectively transformed into valuable products.
Synthesis of (R)-1-Hydroxy-1-phenylpropan-2-one Oxime
A significant application of this compound is its conversion to (R)-1-Hydroxy-1-phenylpropan-2-one oxime. googleapis.com This transformation is a crucial step in the chemo-enzymatic synthesis of various pharmaceutical intermediates. The process typically involves the enantioselective reduction of the keto group in this compound. googleapis.com This reduction can be efficiently catalyzed by enzymes, such as ketoreductases, which exhibit high stereoselectivity, leading to the formation of the desired (R)-enantiomer with high enantiomeric purity. googleapis.comgoogle.com A notable method employs an oxidoreductase enzyme in combination with a cofactor like NADH to achieve this reduction. googleapis.com The resulting (R)-1-Hydroxy-1-phenylpropan-2-one oxime is a valuable intermediate for the synthesis of other chiral compounds. googleapis.comgoogle.com
Pathways to Norephedrine (B3415761), Ephedrine (B3423809), and Related β-Aminoalcohols
(R)-1-Hydroxy-1-phenylpropan-2-one oxime, derived from this compound, is a direct precursor to important β-amino alcohols such as norephedrine and ephedrine. googleapis.comgoogle.com These compounds and their derivatives are widely used as decongestants and in other pharmaceutical applications. googleapis.comgoogle.com
The synthesis of these β-amino alcohols from the oxime intermediate typically involves a reduction of the oxime group to an amine. For instance, catalytic hydrogenation is a common method used to convert the oxime to the corresponding amino alcohol. The choice of catalyst and reaction conditions can influence the diastereoselectivity of this reduction, leading to either the ephedrine or pseudoephedrine series of compounds. dcu.ie The subsequent N-methylation of norephedrine can then yield ephedrine.
The use of this compound as a starting material provides a synthetic route to these pharmaceuticals that can be more efficient and cost-effective than traditional methods. googleapis.com
Control of Enantiomeric and Diastereomeric Purity in Synthetic Routes
Achieving high enantiomeric and diastereomeric purity is paramount in the synthesis of pharmaceuticals, as different stereoisomers can have vastly different pharmacological activities and toxicities. In the synthetic pathways originating from this compound, the control of stereochemistry is a key consideration.
The initial enzymatic reduction of the keto group to form (R)-1-Hydroxy-1-phenylpropan-2-one oxime is a critical step in establishing the enantiomeric purity of the final product. googleapis.com By using highly selective enzymes, this step can yield the desired (R)-enantiomer with very high enantiomeric excess (ee). googleapis.com
The subsequent reduction of the oxime to the amino alcohol presents a challenge in controlling diastereoselectivity. The formation of the second chiral center can lead to a mixture of diastereomers (e.g., erythro and threo isomers). However, careful selection of the reducing agent and reaction conditions can favor the formation of the desired diastereomer. For example, certain catalytic hydrogenation systems have been shown to provide good diastereoselectivity in the reduction of related oximes. google.com
Furthermore, purification techniques such as fractional crystallization of diastereomeric salts can be employed to separate the desired stereoisomer from the mixture, ultimately leading to a product with high enantiomeric and diastereomeric purity. dcu.ie
Intermediate in the Construction of Complex Organic Molecules
Beyond its role in the synthesis of specific pharmaceuticals, this compound serves as a versatile intermediate in the construction of a broader range of complex organic molecules. googleapis.com Its α-keto-oxime functionality provides two reactive sites that can be selectively manipulated to introduce new functional groups and build molecular complexity.
The oxime group can be hydrolyzed back to a ketone, reduced to an amine, or participate in various rearrangement reactions. The adjacent ketone can be reduced, alkylated, or undergo other carbonyl chemistry. This dual reactivity allows for a variety of synthetic transformations, making it a valuable building block for medicinal chemists and synthetic organic chemists. For example, it can be a precursor for the synthesis of various heterocyclic compounds.
Industrial Relevance and Scalability Considerations in Chemical Manufacturing
The synthetic routes utilizing this compound are of significant interest for industrial-scale chemical manufacturing due to their potential for efficiency and cost-effectiveness. googleapis.com The starting material, propiophenone (B1677668), is a readily available and relatively inexpensive commodity chemical. googleapis.comgoogle.com
The conversion of propiophenone to this compound is typically a high-yielding reaction. googleapis.com The subsequent enzymatic reduction to (R)-1-Hydroxy-1-phenylpropan-2-one oxime offers the advantages of high selectivity and mild reaction conditions, which are desirable for large-scale processes. googleapis.com Biocatalytic processes, in general, are often considered "greener" alternatives to traditional chemical methods as they can reduce the use of harsh reagents and minimize waste generation. googleapis.com
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purity assessment of 2-(Hydroxyimino)-1-phenylpropan-1-one, also known as 1-Phenyl-1,2-propanedione-2-oxime (B93574). Reverse-phase (RP) HPLC methods are particularly effective for separating this compound from impurities. sielc.com A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com
While this compound does not possess a chiral center, the hydroxyimino group gives rise to (E) and (Z) geometric isomers. HPLC techniques are essential for the separation and quantification of these isomers, which is a critical aspect of purity assessment. Furthermore, in synthetic processes where chiral precursors or reagents are used, assessing the chiral purity of the final product mixture is paramount. Chiral HPLC, using specialized chiral stationary phases (CSPs), is the benchmark for this type of analysis. Polysaccharide-based CSPs, for instance, are widely used to resolve enantiomers of various compounds. nih.gov The separation relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov
Table 1: Exemplar HPLC Conditions for the Analysis of 1-Phenyl-1,2-propanedione-2-oxime
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Mode | Reverse Phase (RP) |
| Application | Separation from impurities, Pharmacokinetics |
This table is based on a documented method for 1-Phenyl-1,2-propanedione-2-oxime. sielc.com
Spectroscopic Techniques for Trace Analysis in Research Matrices
Spectroscopic methods are indispensable for the structural elucidation and trace analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. chemicalbook.com The NIST WebBook, a repository of chemical data, contains the electron ionization mass spectrum for the compound, which is critical for its identification in various samples. nist.gov
In research applications, UV-Visible spectrophotometry has been successfully employed for trace analysis. A derivative of the compound, 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), acts as a reagent for the simultaneous spectrophotometric determination of trace amounts of copper(II) and nickel(II). documentsdelivered.com The reagent forms colored complexes with the metal ions; the copper complex has a maximum absorbance at 465 nm and the nickel complex at 395 nm. documentsdelivered.com This principle allows for the quantification of these metals in complex matrices like edible oils and seeds, demonstrating the utility of this compound's derivatives in developing sensitive analytical methods. documentsdelivered.com
Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer ultra-trace detection capabilities for analytes. nih.gov While specific SERS studies on this compound are not prominent, the principles of SERS, which involve adsorbing the analyte onto a nanostructured metallic surface to dramatically enhance the Raman scattering signal, would be applicable for its detection at very low concentrations. nih.gov
Table 2: Spectral Data Resources for 1-Phenyl-1,2-propanedione-2-oxime
| Spectral Technique | Availability / Key Information | Source |
|---|---|---|
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available. | NIST WebBook nist.gov |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR spectra are available from chemical suppliers. | ChemicalBook chemicalbook.com |
| Infrared (IR) Spectroscopy | IR spectral data available. | ChemicalBook chemicalbook.com |
| UV-Visible Spectrophotometry | Derivative (PPDOT) used for detecting Cu(II) and Ni(II) at 465 nm and 395 nm. | Analytical Properties Study documentsdelivered.com |
Studies on Interactions in Complex Systems
The study of molecular interactions in complex systems, such as in the presence of surfactants, is crucial for understanding a compound's behavior in various formulations and biological environments. Surfactants are amphiphilic molecules that self-assemble in solution to form micelles above a certain concentration known as the critical micelle concentration (CMC). These micellar systems can solubilize other molecules.
The structure of this compound, containing a hydrophobic phenyl ring and more polar ketone and hydroxyimino functional groups, suggests it would interact significantly with surfactant micelles. The hydrophobic phenyl moiety would likely partition into the nonpolar core of the micelle, while the polar groups would orient towards the micelle's surface and the aqueous phase.
Research on surfactant systems shows that strong synergistic interactions can occur, particularly in mixtures of different types of surfactants, such as zwitterionic and anionic surfactants. nih.gov These interactions can significantly alter the properties of the micelles and their ability to solubilize guest molecules. The presence of a compound like this compound could influence the CMC of the surfactant and the size and shape of the resulting micelles. While direct studies detailing the interaction of this compound with specific surfactants are not extensively documented in the literature, the fundamental principles of hydrophobic and electrostatic interactions govern its likely behavior in such complex systems. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes
The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally friendly methods for synthesizing 2-(Hydroxyimino)-1-phenylpropan-1-one and related α-oximino ketones. Traditional synthesis of this compound often involves the use of mineral acids and volatile organic solvents, which present environmental and safety concerns. nih.govrsc.orgorgsyn.org
Current research is focused on developing greener alternatives that offer high yields and shorter reaction times under mild conditions. One promising approach involves the use of carboxyl and nitrite (B80452) functionalized graphene quantum dots as a reusable, acidic nano-catalyst. nih.gov This method avoids the use of harmful mineral acids and aligns with the principles of green chemistry. nih.gov Another innovative and sustainable method is "grindstone chemistry," a solvent-free approach that involves grinding the reactants together in the presence of a catalyst like bismuth(III) oxide. sigmaaldrich.com This technique minimizes waste and simplifies the reaction setup. sigmaaldrich.com Furthermore, the use of natural acids, such as those found in fruit juices, as catalysts is being explored as a cost-effective and environmentally benign option for oxime synthesis. nih.gov
These novel synthetic strategies represent a significant step forward in the sustainable production of this compound, reducing the environmental footprint associated with its synthesis.
Development of Advanced Catalytic Systems and Mechanistic Understanding
Advancements in catalysis are opening new avenues for the synthesis and modification of this compound and its derivatives. While traditional methods rely on acid catalysis, modern research is exploring the use of sophisticated metal-based and organocatalytic systems to achieve higher efficiency and selectivity. orgsyn.orgnih.gov
For instance, palladium-catalyzed asymmetric arylation of related α-keto imines has been shown to be an effective method for producing chiral α-amino ketones, which are valuable synthetic intermediates. rsc.orgnih.gov Copper-catalyzed reactions are also emerging as a powerful tool for the direct α-amination of ketones, providing a direct route to α-amino carbonyl compounds. nih.gov These advanced catalytic systems offer the potential for more controlled and efficient transformations of this compound into high-value products.
A deeper mechanistic understanding of these catalytic processes is crucial for their optimization. Research into the reaction mechanisms, such as the formation of intermediates like the Fe(IV)=O species in certain enzymatic reactions, provides valuable insights that can guide the design of more effective catalysts. nih.gov Understanding the intricate steps of these reactions will enable chemists to fine-tune reaction conditions and catalyst design to achieve desired outcomes with greater precision.
Design and Synthesis of Novel Bioactive Derivatives with Enhanced Properties
This compound serves as a versatile scaffold for the design and synthesis of new molecules with potential biological activity. Its inherent chemical reactivity allows for modifications that can lead to compounds with enhanced therapeutic properties.
Research has shown that derivatives of this compound can exhibit a range of biological activities. For example, a Schiff base derivative, 2-((2-(hydroxyimino)-1-phenylpropylidene)hydrazono)-1,2-diphenylethanone (HMPPH), and its metal complexes have demonstrated antimicrobial activity against various microorganisms. researchgate.net The synthesis of new phenylhydrazone derivatives is also a promising area of research, as these compounds are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com
The development of multicomponent reactions (MCRs) provides an efficient strategy for generating libraries of diverse molecular structures from simple precursors, including those derived from this compound. nih.gov This approach, combined with the synthesis of hybrid molecules, such as flavone (B191248) hybrids, opens up possibilities for discovering new bioactive agents with unique pharmacological profiles. mdpi.com
Future efforts in this area will likely focus on creating extensive libraries of derivatives and employing high-throughput screening to identify lead compounds for drug discovery.
| Derivative Class | Potential Biological Activity | Reference |
| Schiff Base Metal Complexes | Antimicrobial | researchgate.net |
| Phenylhydrazones | Anticancer, Antibacterial, Antifungal | mdpi.com |
| Flavone Hybrids | Antitumor, Antibacterial, Antifungal | mdpi.com |
Integration with Materials Science and Nanotechnology
The unique chemical properties of this compound make it a valuable component in the development of advanced materials and nanotechnology applications. Its ability to participate in various chemical reactions allows for its incorporation into polymers and other materials with tailored functionalities.
One notable application is its use as a reactant in the synthesis of cyclometalated iridium complexes. sigmaaldrich.comsigmaaldrich.com These complexes are of interest for their photophysical and electrochemical properties, which make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Additionally, this compound can function as a photo-radical polymerization initiator, a key component in the production of certain polymers. tcichemicals.com
The integration of this compound into the field of nanotechnology is an emerging area of research. The development of environmentally friendly nanoparticles using green synthesis methods is a rapidly growing field. nips.cc While not yet specifically reported for this compound, the principles of green nanoparticle synthesis could be applied to create novel nanomaterials incorporating this molecule, potentially leading to new applications in catalysis, sensing, and drug delivery.
Advanced Computational Modeling and Machine Learning Applications in Reaction Prediction and Property Design
The fields of computational chemistry and machine learning are revolutionizing how chemical research is conducted. These powerful tools are being increasingly applied to predict reaction outcomes, design novel molecules with desired properties, and accelerate the discovery process.
For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the chemical structure of a molecule with its biological activity. nih.govmdpi.com These models can then be used to design new derivatives with enhanced potency and selectivity, as has been demonstrated for other classes of compounds. nih.gov
Machine learning algorithms are also being developed to predict the outcomes of chemical reactions with high accuracy. nips.ccnih.govgithub.comchemrxiv.orgchemcopilot.com By training on large datasets of known reactions, these models can learn the complex rules that govern chemical reactivity and provide valuable predictions for new, untested reactions. This technology has the potential to significantly reduce the amount of time and resources spent on experimental work by allowing researchers to focus on the most promising synthetic routes. chemcopilot.com
The application of these computational tools to the study of this compound will undoubtedly lead to new discoveries and innovations, from the development of more efficient synthetic methods to the design of novel materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-(Hydroxyimino)-1-phenylpropan-1-one, and how can reaction parameters be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of 1-phenylpropan-1-one with hydroxylamine hydrochloride under controlled pH (5–6) and temperature (60–80°C). Critical parameters include stoichiometric ratios, reaction time (4–8 hours), and purification via recrystallization using ethanol/water mixtures. Analytical techniques like TLC and GC-MS should monitor reaction progress. Comparative studies suggest that buffered conditions reduce side-product formation .
Q. How can researchers unambiguously determine the E/Z isomerism of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate E and Z isomers by observing spatial proximity between the hydroxyimino proton and aromatic protons. Infrared (IR) spectroscopy can identify N–O stretching frequencies (950–980 cm⁻¹ for E, 920–940 cm⁻¹ for Z). X-ray crystallography provides definitive confirmation, as seen in structural analogs like (E)-isomers reported in pharmacopeial standards .
Q. What analytical protocols are recommended for assessing the purity of this compound, and how should acceptance criteria be defined?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) is optimal. Acceptance criteria should follow ICH guidelines: ≤0.5% for any single impurity and ≤2.0% total impurities. Residual solvents (e.g., ethanol) must comply with USP limits (<5000 ppm), validated via headspace GC-MS .
Advanced Research Questions
Q. How does the tautomeric equilibrium between the hydroxyimino and keto forms of this compound influence its reactivity in coordination chemistry?
- Methodological Answer : The keto-enol tautomerism can be quantified using UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict the keto form’s dominance in nonpolar media. Experimental validation involves synthesizing metal complexes (e.g., Cu²⁺ or Fe³⁺) and analyzing their stability constants via potentiometric titrations. Conflicting reports on catalytic activity may arise from solvent-dependent tautomer ratios, necessitating controlled solvent systems .
Q. What experimental strategies can resolve contradictions in reported degradation pathways of this compound under oxidative conditions?
- Methodological Answer : Accelerated stability studies under forced oxidation (H₂O₂ or O₂ exposure) should employ LC-MS/MS to identify degradation products. Conflicting data may arise from pH-dependent pathways: acidic conditions favor nitrile formation, while neutral conditions yield nitroso derivatives. Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life predictions. Cross-referencing with cefdinir impurity profiles (e.g., decarboxy open-ring lactones) provides mechanistic insights .
Q. How can researchers systematically investigate the role of this compound in modulating enzyme activity, given conflicting in vitro vs. in vivo data?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., cytochrome P450 isoforms). Discrepancies between in vitro and in vivo results may stem from metabolite interference (e.g., M11 or M15 analogs identified in pharmacokinetic studies). Parallel assays with hepatic microsomes and whole-cell models (e.g., HepG2) can reconcile differences by accounting for metabolic activation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points of this compound across literature sources?
- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., ethanol vs. acetone) and characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD. Cross-validate with purity data (HPLC) to isolate confounding factors. Historical data from pharmacopeial monographs (e.g., USP 35) provide benchmark values for comparison .
Methodological Best Practices
- Experimental Design : Follow Beilstein Journal guidelines for reproducibility: document reaction conditions (e.g., stirring rate, inert atmosphere), and provide raw spectral data in supplementary materials .
- Data Interpretation : Use chemometric tools (e.g., PCA) to differentiate signal noise from genuine spectral peaks in NMR/IR analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
